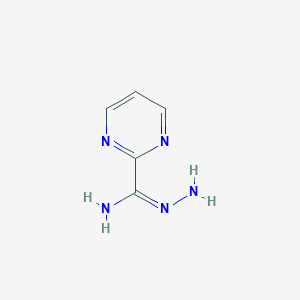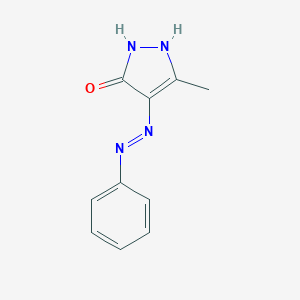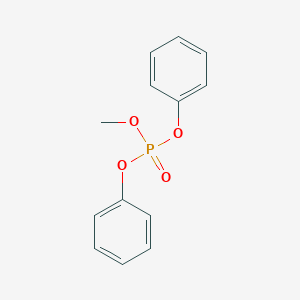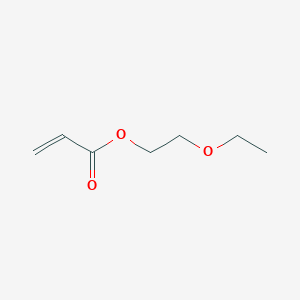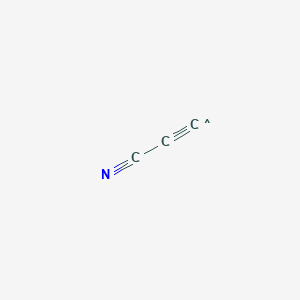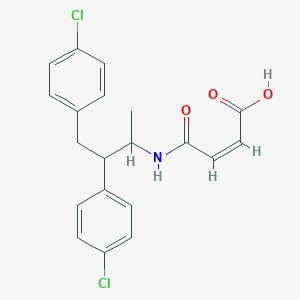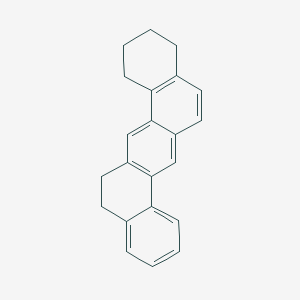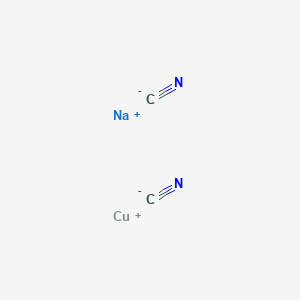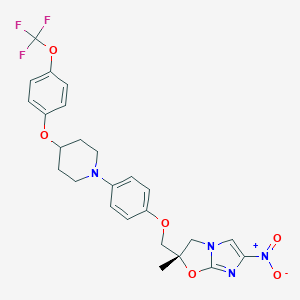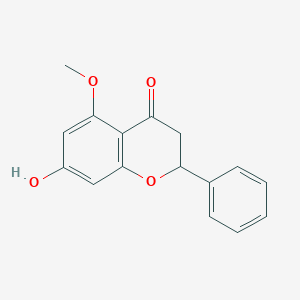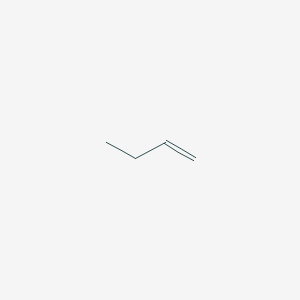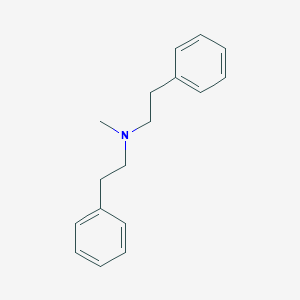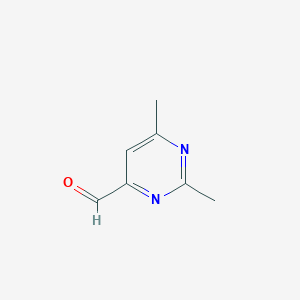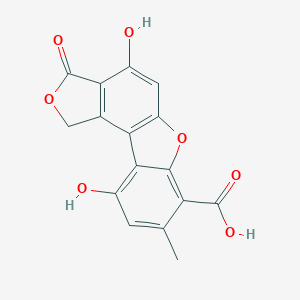
Porphyrillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porphyrillic acid is a chemical compound that belongs to the porphyrin family. It is a tetrapyrrole molecule that is structurally similar to porphyrin and is used in various scientific research applications. Porphyrillic acid is a highly reactive molecule and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
1. Basic Characteristics and Identification
Porphyrillic acid, a substance isolated from crustaceous lichens, is characterized by its high melting point and intense color reactions with certain chemicals. It's identified by its distinct reaction to ferric chloride and a green color with a bleaching powder solution. Upon thermal decomposition, it yields porphyrilin (Erdtman & Wachtmeister, 1953).
2. Biomedical Applications
Porphyrins, including porphyrillic acid derivatives, have significant roles in biomedical sciences, such as in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. Their unique photochemical and photophysical properties make them suitable for these applications (Imran et al., 2018).
3. Photodynamic Therapy
Porphyrillic acid derivatives are used in photodynamic therapy (PDT) for treating skin tumors and psoriatic lesions. The effectiveness of PDT using porphyrins as photosensitizers has been extensively studied, showing promising results (Fritsch et al., 1999).
4. Interaction with Quantum Dots
Porphyrillic acid interacts with quantum dots, influencing their luminescence. This interaction is significant for applications in photodynamic therapy, pollutant dissociation, medical imaging, and electronics. The luminescence quenching of quantum dots by porphyrins is a potential method for photosensitizer detection (Zhang et al., 2011).
5. Radiopharmaceutical Labeling
Water-soluble porphyrins, including porphyrillic acid derivatives, have been optimized for radiolabeling in pharmaceutical applications. This includes labeling with radioactive nuclides like 64Cu for medical imaging and therapeutic purposes (Pęgier et al., 2023).
6. Solar Energy Applications
Porphyrillic acid derivatives are used in the development of dye-sensitized solar cells. Their ability to efficiently harvest light and facilitate energy transfer makes them suitable for these applications (Campbell et al., 2004).
Propriétés
Numéro CAS |
129-65-7 |
|---|---|
Nom du produit |
Porphyrillic acid |
Formule moléculaire |
C16H10O7 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20) |
Clé InChI |
QZYZPZAPRHESDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
SMILES canonique |
CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
Autres numéros CAS |
129-65-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



